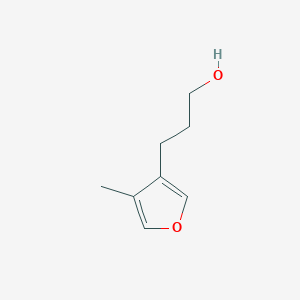

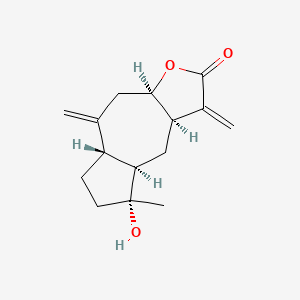

3-(4-Methylfuran-3-yl)propan-1-ol

Descripción general

Descripción

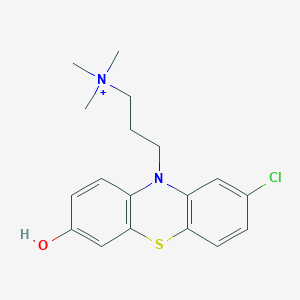

3-(4-Methylfuran-3-yl)propan-1-ol, also known as this compound, is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antimicrobial and Antioxidant Activities

A study by Čižmáriková et al. (2020) explores the synthesis of compounds related to 3-(4-Methylfuran-3-yl)propan-1-ol. These compounds were evaluated for their antimicrobial and antioxidant activities. The research focused on their effects against various human pathogens and their ability to scavenge free radicals. The biological activities observed were compared with certain types of beta-blockers, providing insight into their potential therapeutic applications (Čižmáriková et al., 2020).

Src Kinase Inhibitory and Anticancer Activities

Sharma et al. (2010) investigated a series of derivatives of this compound for their potential as Src kinase inhibitors and anticancer agents. The study involved the synthesis of these compounds and their evaluation against human breast carcinoma cells. One of the derivatives showed significant inhibitory potency, highlighting its potential in cancer treatment (Sharma et al., 2010).

Catalytic Applications in Transfer Hydrogenation

Aydemir et al. (2014) conducted research on the use of derivatives of this compound in catalytic transfer hydrogenation. The study demonstrated the efficiency of these compounds in catalyzing the hydrogenation of various ketones. This has implications in the field of catalysis, particularly in organic synthesis and industrial applications (Aydemir et al., 2014).

Evaluation in Fluorescent Biomarkers

Pelizaro et al. (2019) evaluated the toxicity and cytotoxicity of fluorescent markers derived from compounds including this compound. These markers were assessed in various biological models, suggesting their potential as safe fluorescent markers for biodiesel quality monitoring. The study emphasized the importance of these compounds in environmental health and green chemistry (Pelizaro et al., 2019).

Synthesis and Antidepressant Activity

Kumar et al. (2004) explored the synthesis of analogues of this compound for potential antidepressant activity. Their study involved a detailed synthesis process and evaluation of the compounds' effects on behavior and activity, contributing to the field of psychiatric medication research (Kumar et al., 2004).

Molecular Organization and Aggregation Studies

Matwijczuk et al. (2018) conducted spectroscopic studies on the molecular organization of derivatives of this compound. The research aimed to understand how these compounds aggregate in different solvents, providing valuable insights into their chemical behavior and potential applications in various fields (Matwijczuk et al., 2018).

Cationic Oligomerization

Ishigaki and Shono (1974) studied the cationic oligomerization of 2-methylfuran, a compound related to this compound. Their research provided important insights into the oligomerization process and the structural characteristics of the oligomers formed. This has implications in polymer chemistry and materials science (Ishigaki & Shono, 1974).

Antifungal Activity

Lima-Neto et al. (2012) synthesized triazole derivatives of this compound and evaluated their antifungal activity against various Candida strains. Their findings highlight the potential use of these compounds in the development of new antifungal agents (Lima-Neto et al., 2012).

Análisis Bioquímico

Biochemical Properties

3-(4-Methylfuran-3-yl)propan-1-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound has been shown to bind to certain proteins, altering their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme’s active site. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound has been found to have minimal adverse effects and can modulate specific biochemical pathways without causing significant toxicity . At higher doses, this compound can lead to toxic effects, including liver damage and disruptions in metabolic processes . Threshold effects have been observed, where the compound’s impact on certain pathways becomes pronounced only above a specific concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and the levels of other metabolites in the cell . The compound’s interaction with cofactors such as NADPH is also crucial for its metabolic processing .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . Additionally, specific transporters and binding proteins may facilitate its movement within the cell, affecting its localization and accumulation in different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it exerts its biochemical effects . These localization patterns are essential for its activity, as they determine the specific enzymes and proteins it interacts with .

Propiedades

IUPAC Name |

3-(4-methylfuran-3-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-7-5-10-6-8(7)3-2-4-9/h5-6,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZRMRZQGPOROJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC=C1CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-(4-Methylfuran-3-yl)propan-1-ol and how was it discovered?

A1: this compound is a natural compound isolated from an endophytic fungus residing in green foxtail (Setaria viridis (L.) Beauv.). Researchers discovered its potential as a repellent against the white-spotted stinkbug (Eysarcoris ventralis (Westwood)), a significant rice pest in Asia []. This finding is important because it offers a potential bio-based solution for pest control, which could be more environmentally friendly compared to synthetic pesticides. The researchers observed that the culture filtrate extract of this fungus exhibited repellent properties against the stinkbug. Through bioassay-guided fractionation, they isolated and purified the active compound, identifying it as this compound, using spectroscopic data analysis [].

Q2: Were any modifications to the this compound structure explored, and if so, what were the outcomes?

A2: Yes, the researchers synthesized four acyl derivatives of this compound to investigate the impact of structural modifications on its repellent activity []. Interestingly, the acetyl derivative exhibited the most potent repellent effect among the tested derivatives []. This finding suggests that modifications to the parent structure can influence its activity, paving the way for further studies exploring structure-activity relationships to optimize its efficacy.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B1253659.png)

![Furo[3,2-b]pyridine](/img/structure/B1253681.png)